For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Desmethylene Tadalafil
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical characterization of Desmethylene Tadalafil. This compound is a known metabolite and impurity of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] Understanding the characteristics of such related substances is critical for drug development, quality control, and regulatory compliance.
Chemical Identity and Structure
Desmethylene Tadalafil, also known as Tadalafil Catechol, is derived from Tadalafil by the removal of a methylene (B1212753) group from the methylenedioxyphenyl moiety, resulting in a dihydroxyphenyl (catechol) group.[1] This structural modification alters its physicochemical properties.
The definitive chemical structure is identified by its IUPAC name: (6R,12aR)-6-(3,4-dihydroxyphenyl)-2,3,6,7,12,12a-hexahydro-2-methyl-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione.[1][2][4][5][6]
Logical Structure Diagram
Caption: Logical connectivity of Desmethylene Tadalafil's core structure and key functional groups.
Physicochemical and Analytical Data
The fundamental properties of Desmethylene Tadalafil are summarized below. This data is essential for its identification, quantification, and stability assessment.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 171489-03-5 | [1][4][5][6][7] |
| Molecular Formula | C₂₁H₁₉N₃O₄ | [1][2][5][8] |
| Molecular Weight | 377.40 g/mol | [1][2][4][6][7] |
| Accurate Mass | 377.1376 | [1][8] |
| IUPAC Name | (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydro-2-methyl-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | [1][2][4] |
| Synonyms | Tadalafil Catechol, Tadalafil Desmethylene Impurity | [1][2] |
| InChI Key | HZSPPSAESSMSNY-FOIQADDNSA-N | [1][4][6] |
| SMILES | CN1CC(=O)N2--INVALID-LINK--C1=O | [8] |
Table 2: Quantitative Analytical Data
| Analysis | Value | Reference |
| Elemental Analysis | C: 66.83%, H: 5.07%, N: 11.13%, O: 16.96% | [1] |
| Purity (by HPLC) | ≥98% (Typical) | [2] |
Relationship to Tadalafil
Desmethylene Tadalafil is a metabolite formed from Tadalafil through the cleavage of the methylenedioxy bridge. This biotransformation is a key step in the metabolism of Tadalafil.
Caption: Metabolic conversion of Tadalafil to Desmethylene Tadalafil.
Experimental Protocols
While specific experimental parameters vary between laboratories, the following sections outline generalized protocols for the analytical characterization of Desmethylene Tadalafil, as suggested by documentation from chemical suppliers.[9][10]
High-Performance Liquid Chromatography (HPLC)
This protocol is for determining the purity of Desmethylene Tadalafil.
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Instrumentation : HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 3.0).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 285 nm.
-
Sample Preparation : Dissolve a precisely weighed sample (approx. 1 mg) in a suitable solvent (e.g., acetonitrile/water) to a final concentration of 0.1 mg/mL.
-
Analysis : Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Mass Spectrometry (MS)
This protocol is for confirming the molecular weight and elemental composition.
-
Instrumentation : High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode : Positive ion mode is typically used.
-
Sample Infusion : The sample solution from the HPLC or a separately prepared solution (approx. 10 µg/mL in methanol) is infused directly into the source.
-
Data Acquisition : Acquire full scan mass spectra over a range of m/z 100-1000.
-
Analysis : Identify the protonated molecular ion [M+H]⁺. For Desmethylene Tadalafil (C₂₁H₁₉N₃O₄, exact mass 377.1376), the expected m/z for [M+H]⁺ would be approximately 378.1449. The high-resolution data confirms the elemental formula.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
This protocol is for structural elucidation and confirmation.
-
Instrumentation : NMR spectrometer operating at a frequency of 400 MHz or higher.
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition : Acquire a standard proton spectrum.
-
Analysis : The resulting spectrum is analyzed for chemical shifts, coupling constants, and integration values to confirm the proton environment of the molecule, which should be consistent with the structure of Desmethylene Tadalafil.
Analytical Characterization Workflow
The logical flow for identifying and characterizing a reference standard like Desmethylene Tadalafil involves multiple orthogonal techniques.
Caption: A typical workflow for the analytical characterization of Desmethylene Tadalafil.
References
- 1. medkoo.com [medkoo.com]
- 2. clearsynth.com [clearsynth.com]
- 3. ClinPGx [clinpgx.org]
- 4. Desmethylene Tadalafil | 171489-03-5 [sigmaaldrich.com]
- 5. Desmethylene Tadalafil | 171489-03-5 | SynZeal [synzeal.com]
- 6. Desmethylene Tadalafil | 171489-03-5 [sigmaaldrich.com]
- 7. chemwhat.com [chemwhat.com]
- 8. Desmethylene Tadalafil | TRC-D291990-50MG | LGC Standards [lgcstandards.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. glppharmastandards.com [glppharmastandards.com]
